molecular formula C22H20ClN3O3S B11433713 3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11433713
M. Wt: 441.9 g/mol
InChI Key: AJJPRQANPPCHPT-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods often involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents such as dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20ClN3O3S/c1-28-19-8-4-7-16(21(19)29-2)17-10-20(27)26-12-25(13-30-22(26)18(17)11-24)15-6-3-5-14(23)9-15/h3-9,17H,10,12-13H2,1-2H3

InChI Key

AJJPRQANPPCHPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=CC=C4)Cl

Origin of Product

United States

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